molecular formula C18H15NO4 B232439 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate

1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate

Cat. No. B232439
M. Wt: 309.3 g/mol
InChI Key: AQQSHWBFNZRFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of drug discovery. This compound is also known as methoxybenzoate of 4-quinolone-2-one and is a derivative of the 4-quinolone family of compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, and it has also been shown to have antibacterial and antifungal properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate in lab experiments is its potential for use in drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells and has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug discovery.

Future Directions

There are several future directions for research on 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate. One area of research could focus on further elucidating the compound's mechanism of action, which would help to optimize its use in drug discovery. Additionally, research could focus on studying the compound's potential use in the treatment of other diseases, such as tuberculosis and malaria. Finally, research could focus on developing new synthetic methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate can be achieved through a multi-step process that involves the reaction of 4-hydroxybenzoic acid with 2-chloro-1-methylquinolin-4(1H)-one in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-methoxybenzoic acid of 2-chloro-1-methylquinolin-4(1H)-one, which is then reacted with thionyl chloride and methanol to yield 1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate.

Scientific Research Applications

1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate has been extensively studied for its potential applications in the field of drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells, and it has also been studied for its potential use as an antibacterial and antifungal agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-Methyl-2-oxo-1,2-dihydro-4-quinolinyl 4-methoxybenzoate

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

(1-methyl-2-oxoquinolin-4-yl) 4-methoxybenzoate

InChI

InChI=1S/C18H15NO4/c1-19-15-6-4-3-5-14(15)16(11-17(19)20)23-18(21)12-7-9-13(22-2)10-8-12/h3-11H,1-2H3

InChI Key

AQQSHWBFNZRFFQ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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